

Techniken zur großtechnischen Herstellung von Exserohilon: Applikationshinweise und Protokolle

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Exserohilone*

Cat. No.: *B1197797*

[Get Quote](#)

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Exserohilon ist ein polyketidisches Naturprodukt, das vom phytopathogenen Pilz *Setosphaeria turcica* (Anamorph: *Exserohilum turcicum*) produziert wird. Als Sekundärmetabolit weist es eine interessante biologische Aktivität auf, die es zu einem Ziel für die weitere Erforschung und potenzielle pharmazeutische Anwendungen macht. Die Entwicklung eines robusten und skalierbaren Produktionsprozesses ist entscheidend, um ausreichende Mengen an Exserohilon für präklinische und klinische Studien zu erhalten. Diese Anwendungsbeschreibung beschreibt detaillierte Protokolle für die Fermentation, Extraktion und Reinigung von Exserohilon im Labormaßstab, die als Grundlage für die großtechnische Produktion dienen können. Die hier beschriebenen Methoden basieren auf etablierten Verfahren zur Kultivierung von filamentösen Pilzen und zur Isolierung von Polyketid-Naturstoffen.

Fermentation zur Produktion von Exserohilon

Die Produktion von Exserohilon durch *Setosphaeria turcica* kann durch sorgfältige Optimierung der Kulturbedingungen maximiert werden. Ein zweistufiger Fermentationsprozess, bestehend aus einer Vorkultur zur Erzeugung einer robusten Biomasse und einer Hauptkultur zur Induktion der Sekundärmetabolitproduktion, wird empfohlen.

Experimentelles Protokoll: Fermentation

1.1.1. Stammentwicklung und Inokulum-Vorbereitung:

- Eine gefrorene Kultur von *Setosphaeria turcica* auf Kartoffel-Dextrose-Agar (PDA) auftauen und bei 25 °C für 7-10 Tage inkubieren, bis eine ausreichende Sporulation sichtbar ist.
- Die Sporen von der Agarplatte mit sterilem, 0,05%igem Tween 80 in destilliertem Wasser ernten.
- Die Sporenkonzentration mit einem Hämozytometer bestimmen und auf 1×10^6 Sporen/ml einstellen.
- Einen 250-ml-Erlenmeyerkolben mit 50 ml sterilem Vorkulturmedium (siehe Tabelle 1) mit 1 ml der Sporensuspension beimpfen.
- Die Vorkultur bei 25 °C und 180 U/min für 48 Stunden auf einem Schüttelinkubator inkubieren.

1.1.2. Hauptfermentation im Bioreaktor:

- Einen 5-Liter-Bioreaktor, der 3 Liter Hauptkulturmedium (siehe Tabelle 1) enthält, vorbereiten und sterilisieren.
- Nach dem Abkühlen den Bioreaktor mit 150 ml (5 % v/v) der Vorkultur beimpfen.
- Die Fermentation unter den in Tabelle 2 aufgeführten Bedingungen durchführen.
- Während der Fermentation regelmäßig Proben entnehmen, um das Wachstum (Trockenbiomasse), den pH-Wert, den Substratverbrauch und die Exserohilon-Produktion (mittels HPLC) zu überwachen.
- Die Fermentation nach 10-14 Tagen beenden, wenn die Exserohilon-Konzentration ihr Maximum erreicht hat.

Datenpräsentation: Fermentationsparameter

Tabelle 1: Zusammensetzung der Kulturmedien

Komponente	Vorkulturmedium (g/L)	Hauptkulturmedium (g/L)
Glukose	20	50
Hefeextrakt	5	10
Pepton	5	15
KH ₂ PO ₄	1	1
MgSO ₄ ·7H ₂ O	0.5	0.5
pH-Wert	6.5	6.0

Tabelle 2: Betriebsbedingungen des Bioreaktors

Parameter	Einstellwert
Temperatur	25 °C
pH-Wert	6.0 (kontrolliert mit 1 M HCl / 1 M NaOH)
Rührgeschwindigkeit	200 - 400 U/min (ansteigend mit der Viskosität)
Belüftung	0.5 - 1.0 vvm (Volumen Luft pro Volumen Medium pro Minute)
Gelöster Sauerstoff (DO)	> 30 % Sättigung
Fermentationsdauer	10 - 14 Tage

Extraktion und Reinigung von Exserohilon

Nach Abschluss der Fermentation muss das Exserohilon aus der Kulturbrühe und dem Myzel extrahiert und gereinigt werden. Da Exserohilon ein intrazellulärer und extrazellulärer Metabolit sein kann, werden beide Fraktionen verarbeitet.

Experimentelles Protokoll: Extraktion und Reinigung

2.1.1. Ernte und Extraktion:

- Die gesamte Kulturbrohe aus dem Bioreaktor durch Filtration oder Zentrifugation (4000 x g, 20 min) in Biomasse (Myzel) und Kulturfiltrat trennen.
- Das Kulturfiltrat dreimal mit einem gleichen Volumen an Ethylacetat extrahieren. Die organischen Phasen vereinen.
- Die Biomasse mit einem Mörser und Stößel oder durch Hochdruckhomogenisation in Ethylacetat aufschließen. Den Extrakt abfiltrieren und diesen Schritt dreimal wiederholen.
- Die vereinigten Ethylacetat-Extrakte (aus Filtrat und Biomasse) unter vermindertem Druck bei 40 °C zur Trockne einengen, um den Rohextrakt zu erhalten.

2.1.2. Chromatographische Reinigung:

- Den Rohextrakt in einer minimalen Menge Methanol lösen und auf eine Kieselgel-Säule (230-400 mesh) auftragen, die mit Hexan equilibriert ist.
- Die Säule mit einem schrittweisen Gradienten aus Hexan und Ethylacetat eluieren (z. B. 100:0, 90:10, 80:20, ..., 0:100 v/v), gefolgt von einem Gradienten aus Ethylacetat und Methanol.
- Die gesammelten Fraktionen mittels Dünnschichtchromatographie (DC) oder HPLC analysieren und Fraktionen, die Exserohilon enthalten, vereinen.
- Die vereinigten, angereicherten Fraktionen zur Trockne eindampfen.
- Die weitere Reinigung mittels präparativer Hochleistungsflüssigkeitschromatographie (HPLC) an einer C18-Säule mit einem isokratischen oder Gradientensystem aus Wasser und Acetonitril (beide mit 0,1 % Ameisensäure) durchführen.
- Die reinen, Exserohilon-haltigen Fraktionen sammeln, das Lösungsmittel verdampfen und das gereinigte Produkt zur Charakterisierung und Lagerung trocknen.

Datenpräsentation: Reinigungsschritte

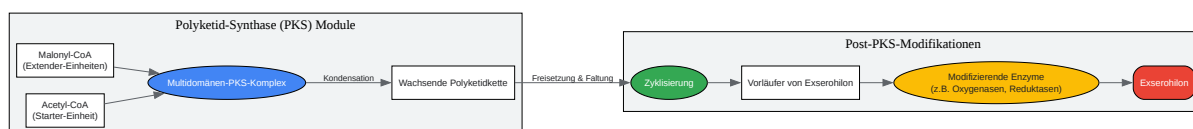
Tabelle 3: Zusammenfassung des Reinigungsprozesses

Schritt	Methode	Lösungsmittel/Mobile Phase	Ergebnis
Extraktion	Flüssig-Flüssig-Extraktion	Ethylacetat	Rohextrakt
Grobreinigung	Kieselgel-Säulenchromatographie	Gradient aus Hexan/Ethylacetat/Methanol	Angereicherte Fraktion
Feinreinigung	Präparative RP-HPLC	Gradient aus Wasser/Acetonitril (+0,1% HCOOH)	Reines Exserohilon (>95%)
Endprodukt	Lyophilisierung/Vakuumtrocknung	-	Festes, reines Exserohilon

Visualisierungen

Hypothetischer Biosyntheseweg von Exserohilon

Exserohilon ist ein Polyketid, das von einer Polyketidsynthase (PKS) synthetisiert wird. Der folgende Graph stellt einen vereinfachten, hypothetischen Biosyntheseweg dar, der auf allgemeinen PKS-Mechanismen basiert.

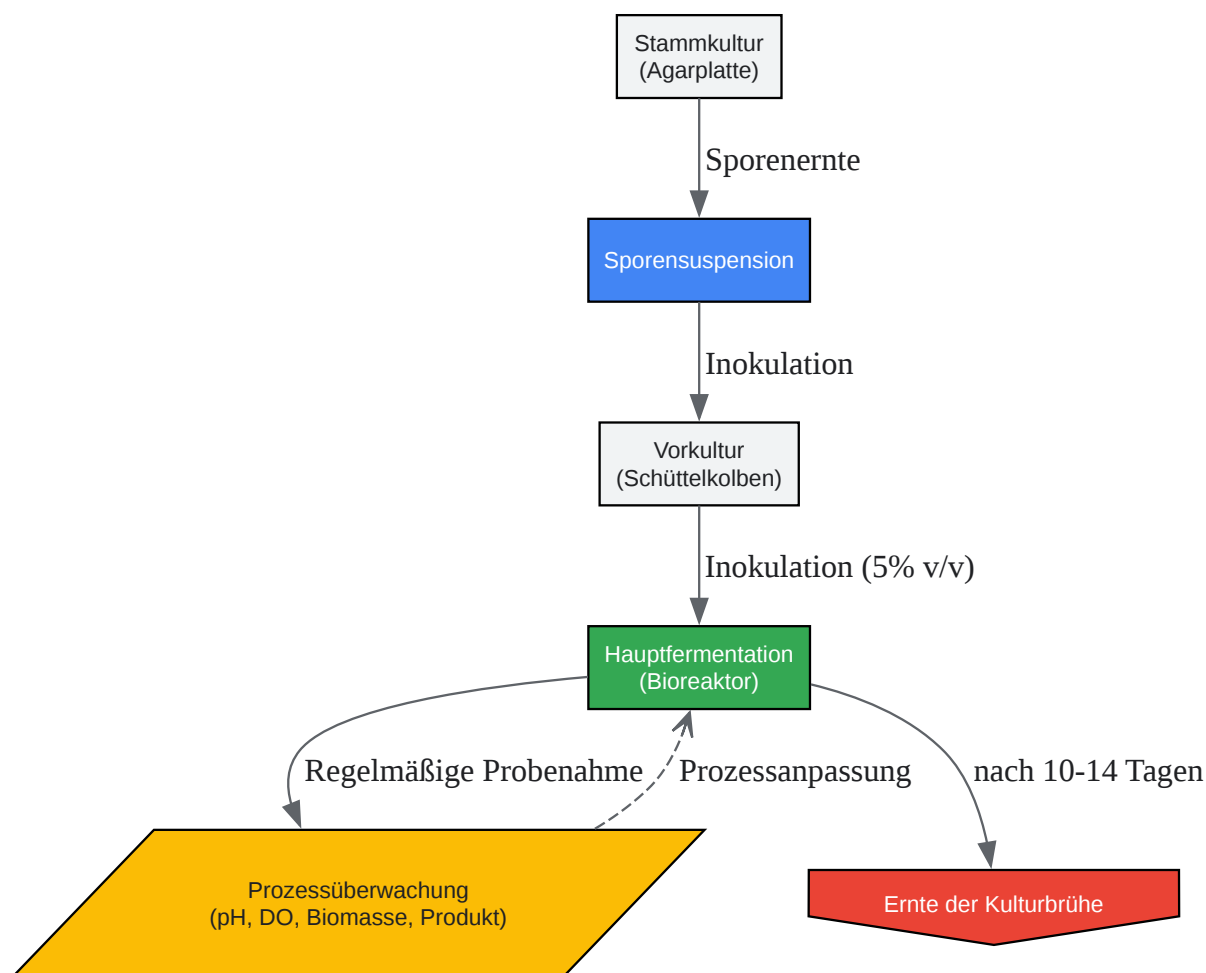


[Click to download full resolution via product page](#)

Abbildung 1: Hypothetischer Biosyntheseweg von Exserohilon.

Arbeitsablauf der Fermentation

Der folgende Graph veranschaulicht den Arbeitsablauf des Fermentationsprozesses von der Vorbereitung des Inokulums bis zur Ernte.

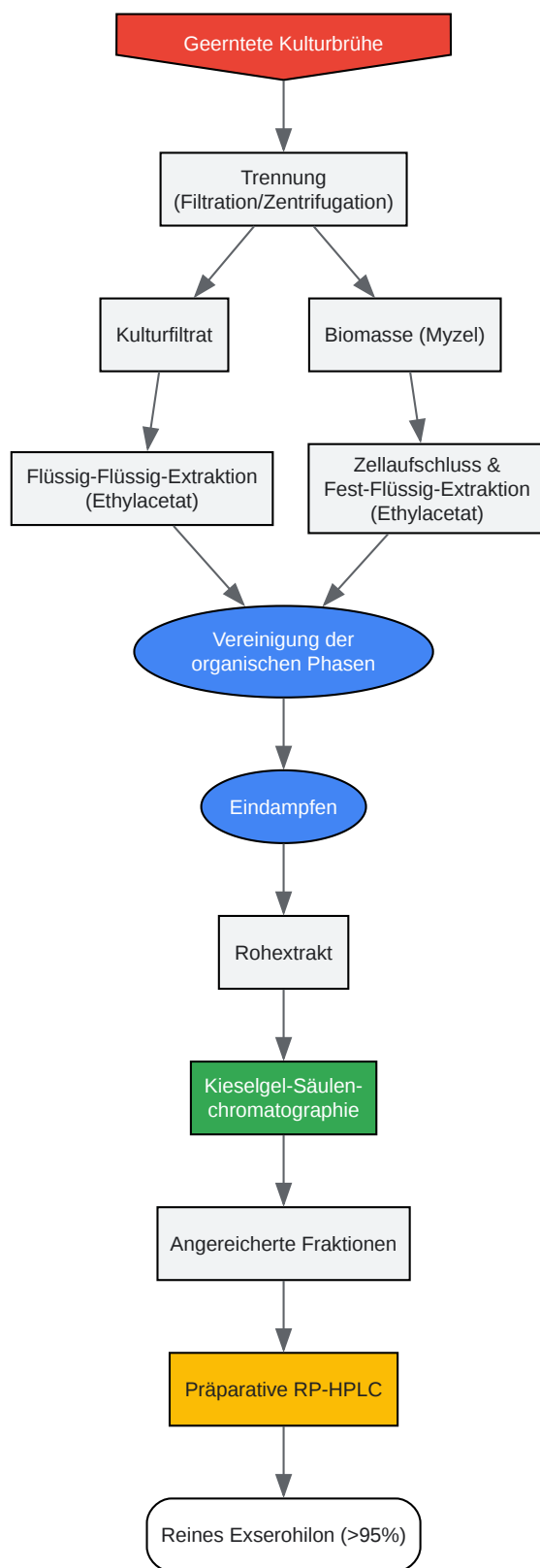


[Click to download full resolution via product page](#)

Abbildung 2: Arbeitsablauf des Fermentationsprozesses.

Arbeitsablauf der Extraktion und Reinigung

Dieser Graph zeigt die logische Abfolge der Schritte zur Isolierung und Reinigung von Exserohilon aus der Fermentationsbrühe.



[Click to download full resolution via product page](#)

Abbildung 3: Arbeitsablauf der Extraktion und Reinigung.

- To cite this document: BenchChem. [Techniken zur großtechnischen Herstellung von Exserohilon: Applikationshinweise und Protokolle]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1197797#techniques-for-large-scale-production-of-exserohilone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com